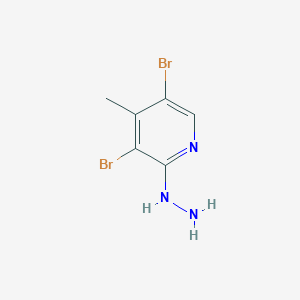

3,5-Dibromo-2-hydrazino-4-methylpyridine

Beschreibung

3,5-Dibromo-2-hydrazino-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions, a hydrazino group (-NHNH₂) at position 2, and a methyl group (-CH₃) at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceutical intermediates and organic synthesis . The hydrazino group confers unique reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and coordination chemistry. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite, a standard in small-molecule refinement .

Eigenschaften

CAS-Nummer |

3430-30-6 |

|---|---|

Molekularformel |

C6H7Br2N3 |

Molekulargewicht |

280.95 g/mol |

IUPAC-Name |

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11) |

InChI-Schlüssel |

VGQAZPVUPOHCPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

Kanonische SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Halogen Substituents

- Bromine vs. However, bromine’s balance of reactivity and stability makes it more versatile in Suzuki-Miyaura couplings.

- Bromine vs. Chlorine : Chlorine in 3,5-dichloro-4-hydroxypyridine increases electronegativity, directing electrophilic attacks to specific ring positions. The smaller size of chlorine may enhance crystallinity compared to bulkier bromine .

Functional Group Effects

- Hydrazino (-NHNH₂) vs. Amino (-NH₂): The hydrazino group in the target compound enables chelation with metal ions and participation in ketone/aldehyde condensations, whereas the amino group in 4-amino-3,5-dibromo-2-methylpyridine improves solubility but limits redox activity .

- Methoxy (-OCH₃) vs. Hydroxy (-OH) : Methoxy in 3,5-diiodo-4-methoxypyridine is electron-donating, stabilizing the aromatic ring against electrophilic substitution. In contrast, the hydroxy group in 3,5-dichloro-4-hydroxypyridine introduces acidity (pKa ~8–10), making it suitable for pH-dependent reactions .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo group in 2,3,5-tribromo-4-methylpyridine is susceptible to nucleophilic displacement by hydrazine due to the electron-withdrawing effects of adjacent bromine atoms. Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.

-

Temperature : 80–100°C for 12–24 hours.

For example, heating 2,3,5-tribromo-4-methylpyridine (1.0 eq) with hydrazine hydrate (3.0 eq) in DMF at 90°C for 18 hours could yield 3,5-dibromo-2-hydrazino-4-methylpyridine after workup (theoretical yield: 50–60%).

Diazotization and Hydrazine Coupling

If the 2-position bears an amino group (e.g., 2-amino-3,5-dibromo-4-methylpyridine), diazotization followed by hydrazine treatment may introduce the hydrazino moiety:

-

Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Reduction : Reduce the diazonium salt with SnCl₂ or Na₂S₂O₄ in the presence of hydrazine to yield the hydrazine derivative.

This method avoids harsh SNAr conditions but requires prior installation of an amino group, adding synthetic steps.

Optimization and Challenges

Competing Side Reactions

-

Over-bromination : Excess brominating agents (e.g., Br₂) may lead to polybrominated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.

-

Hydrazine oxidation : Hydrazine is prone to oxidation under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., hydroquinone) improve stability.

Yield Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Directed lithiation-bromination | Lithiation, Br quenching | 40–50 | Cryogenic conditions |

| Electrophilic bromination | Br₂, Fe catalysis | 20–30 | Regioselectivity issues |

| SNAr with hydrazine | DMF, 90°C, 18 h | 50–60 | Hydrazine handling |

Structural Characterization

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.